REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:16]=[CH:15][N:14]([CH3:17])[N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:16]=[CH:15][N:14]([CH3:17])[N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
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2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid, methyl ester
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Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)C1=NN(C=C1)C
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Name
|
|
Quantity
|
15.3 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
32 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
|
Details
|
the residue dissolved in water (250 ml)
|
Type
|
TEMPERATURE
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Details
|
cooled in an ice bath
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Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)C1=NN(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |